molecular formula C25H24N2O2 B2522914 1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide CAS No. 1103514-55-1

1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2522914
CAS No.: 1103514-55-1
M. Wt: 384.479
InChI Key: BJQKWHDKNHHXSN-UHFFFAOYSA-N
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Description

1-(3,3-Diphenylpropanoyl)-N-methylindoline-2-carboxamide is an organic compound with a complex structure that includes an indoline ring, a carboxamide group, and a diphenylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropanoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-methylindoline-2-carboxamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and solvents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diphenylpropanoyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,3-Diphenylpropanoyl)-N-methylindoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-diphenylpropanoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylpropanol: A related compound with similar structural features but different functional groups.

    N-methylindoline-2-carboxamide: Shares the indoline and carboxamide moieties but lacks the diphenylpropanoyl group.

Uniqueness

1-(3,3-Diphenylpropanoyl)-N-methylindoline-2-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3,3-diphenylpropanoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-26-25(29)23-16-20-14-8-9-15-22(20)27(23)24(28)17-21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,21,23H,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQKWHDKNHHXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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